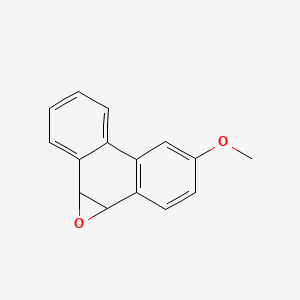
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- is a chemical compound with the molecular formula C14H10O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirene ring, which is a three-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirene ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxirene ring back to a more stable structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce dihydrophenanthrene compounds.
Wissenschaftliche Forschungsanwendungen
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- involves its interaction with molecular targets, such as enzymes or receptors. The oxirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene 9,10-oxide: A closely related compound with similar structural features but lacking the methoxy group.
9,10-Dihydro-9,10-epoxyphenanthrene: Another derivative of phenanthrene with an epoxide ring.
Uniqueness
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying specific chemical and biological processes.
Eigenschaften
CAS-Nummer |
61346-14-3 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
7-methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C15H12O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14-15(12)17-14/h2-8,14-15H,1H3 |
InChI-Schlüssel |
VBFSDDWVQQYEKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3C(O3)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















